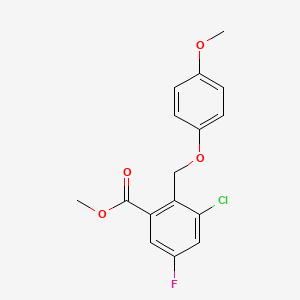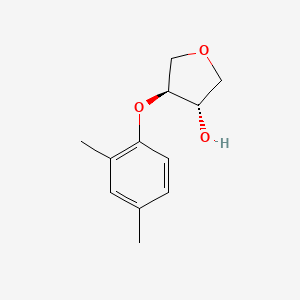
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of chloro, fluoro, and methoxyphenoxy groups attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Substitution:
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate involves its interaction with specific molecular targets. The chloro and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol derivatives, which can further interact with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: An ortho-halogen-substituted methyl benzoate ester with similar reactivity but different substitution pattern.
Methyl 4-chlorobenzoate: Another benzoate ester with a chloro group at a different position, affecting its chemical properties and reactivity.
Uniqueness
Methyl 3-chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoate is unique due to the specific combination of chloro, fluoro, and methoxyphenoxy groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions and reactivity patterns not observed in other similar compounds.
Propiedades
Fórmula molecular |
C16H14ClFO4 |
|---|---|
Peso molecular |
324.73 g/mol |
Nombre IUPAC |
methyl 3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoate |
InChI |
InChI=1S/C16H14ClFO4/c1-20-11-3-5-12(6-4-11)22-9-14-13(16(19)21-2)7-10(18)8-15(14)17/h3-8H,9H2,1-2H3 |
Clave InChI |
CSOMQKTXWOAYLN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-2-methoxy-4-{[(phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B13355771.png)



![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13355787.png)

![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)-N-[1-(2-methylpropyl)-1H-indol-4-yl]acetamide](/img/structure/B13355830.png)


![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)

